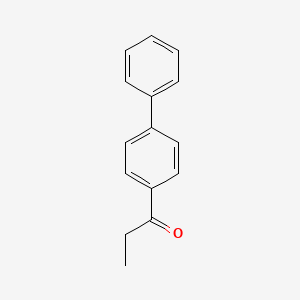

4-Propionylbiphenyl

Description

Contextualization within Contemporary Organic and Materials Science Research

Within organic chemistry, 4-Propionylbiphenyl serves as a key intermediate in the synthesis of diverse organic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, facilitating the construction of complex molecular architectures. The presence of the propionyl group, an electron-withdrawing substituent, influences the reactivity of the biphenyl (B1667301) system, directing electrophilic substitution to specific positions.

In materials science, this compound and its derivatives are investigated for their potential applications, notably in the development of liquid crystals and other advanced materials. ontosight.ai The biphenyl framework is a common motif in liquid crystalline compounds, and the introduction of the propionyl group can influence their mesomorphic properties. Research in materials science often focuses on understanding how the molecular structure, including substituents like the propionyl group, impacts macroscopic material characteristics such as thermal stability and phase transitions. chalmers.se

Interdisciplinary Significance in Chemical Synthesis and Biological Systems Research

The significance of this compound extends beyond traditional organic and materials science into biological systems research. Studies have indicated that this compound can interact with biological macromolecules, acting as a ligand for specific proteins or enzymes and potentially modulating their activity. This property is of interest in the context of drug discovery and development, where identifying compounds that can selectively bind to biological targets is crucial.

While the precise mechanisms of action can vary depending on the biological context, the ability of this compound to act as a ligand suggests its potential role in biochemical assays and investigations into biological pathways. The interplay between its chemical structure, its behavior in synthetic reactions, and its observed interactions in biological systems highlights its interdisciplinary relevance. The synthesis of derivatives with modified structures allows for the exploration of structure-activity relationships in both material and biological applications. ontosight.ai

Research findings related to this compound's synthesis and properties in different fields are summarized in the table below:

| Research Area | Key Findings / Applications | Relevant Properties / Reactions |

| Organic Synthesis | Intermediate for complex molecules; building block for liquid crystals and other compounds. | Friedel-Crafts acylation, Suzuki-Miyaura coupling, Oxidation, Reduction, Substitution. google.com |

| Materials Science | Potential in liquid crystal development and specialty chemicals (polymers, resins). ontosight.ai | Influences on mesomorphic behavior, thermal stability. |

| Biological Systems | Acts as a ligand for proteins/enzymes; potential in drug discovery. | Interaction with biological macromolecules. |

Synthesis of this compound can be achieved through various methods. A common route involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com Another method is the Suzuki-Miyaura coupling reaction, which involves coupling a boronic acid derivative of biphenyl with a propionyl halide using a palladium catalyst and a base. acs.org These synthetic routes provide pathways to obtain this compound for research and industrial applications. google.com

| Synthetic Method | Key Reagents / Catalysts | Notes |

| Friedel-Crafts Acylation | Biphenyl, Propionyl chloride, Lewis acid (e.g., AlCl₃) google.comgoogle.com | Common laboratory and industrial method. google.com |

| Suzuki-Miyaura Coupling | Biphenyl boronic acid derivative, Propionyl halide, Palladium catalyst, Base acs.org | Metal-catalyzed cross-coupling reaction. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBGDQSXJHLFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191382 | |

| Record name | Propiophenone, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37940-57-1 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37940-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037940571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-PHENYLPROPIOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J577D9RAJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Synthetic Methodologies for 4 Propionylbiphenyl

Established Synthetic Pathways and Mechanistic Considerations

Friedel-Crafts Acylation of Biphenyl (B1667301) with Propionyl Chloride

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including 4-propionylbiphenyl. This electrophilic aromatic substitution reaction involves the introduction of a propionyl group onto the biphenyl ring system using propionyl chloride in the presence of a Lewis acid catalyst. nih.govbyjus.com The reaction typically proceeds with high regioselectivity, favoring substitution at the para-position of the biphenyl moiety due to steric hindrance at the ortho-positions and the electronic directing effects of the phenyl group. core.ac.ukchegg.com

The mechanism commences with the activation of propionyl chloride by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a highly electrophilic acylium ion. nih.govbyjus.com This acylium ion is then attacked by the electron-rich biphenyl ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, this compound, along with the regenerated catalyst and hydrogen chloride. youtube.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further acylation, thus preventing polysubstitution and favoring the monoacylated product. organic-chemistry.org

The efficiency and yield of the Friedel-Crafts acylation of biphenyl are highly dependent on the choice of catalyst and the reaction conditions. Aluminum chloride (AlCl₃) is a commonly employed and potent Lewis acid catalyst for this transformation. nih.gov However, other catalysts such as iron(III) chloride (FeCl₃) have also been utilized. nih.gov The optimization of reaction parameters, including temperature, solvent, and catalyst loading, is crucial for maximizing the yield of this compound.

Studies on the acetylation of 3,3'-dimethylbiphenyl (B1664587) have shown that the choice of solvent can significantly influence the product distribution and yield. For instance, conducting the reaction in boiling 1,2-dichloroethane (B1671644) has been reported to provide significantly higher yields of the monoacetylated product compared to reactions in carbon disulfide. core.ac.uk While specific optimization data for the propionylation of biphenyl is not extensively detailed in the provided search results, the principles of catalyst and solvent screening are directly applicable. The use of solid acid catalysts is also an area of growing interest, offering potential advantages in terms of catalyst recovery and reuse. google.com

Below is a table summarizing the influence of different catalytic systems on Friedel-Crafts acylation reactions of biphenyl and related aromatic compounds.

| Catalyst | Acylating Agent | Substrate | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Succinic anhydride (B1165640) | Biphenyl | Dichloromethane (DCM) | Facile preparation of 4-phenylbenzoyl-propionic acid. | nih.gov |

| AlCl₃ | Acetyl chloride | 3,3'-dimethylbiphenyl | 1,2-dichloroethane (boiling) | Almost quantitative yield of 4-acetyl-3,3'-dimethylbiphenyl, superior to reactions in CS₂. | core.ac.uk |

| FeCl₃ | tert-butyl chloride (alkylation) | Biphenyl | Halogenated solvents | Catalytic amounts of FeCl₃ are effective for the alkylation of biphenyl. | nih.gov |

| Activated Fe₂O₃ | Acetyl chloride | Biphenyl | Not specified | Production of 1-([1,1'-biphenyl]-4-yl)ethan-1-one. | nih.gov |

The primary side reaction in the Friedel-Crafts acylation of biphenyl is the potential for substitution at positions other than the desired C4 position. While para-substitution is strongly favored, small amounts of the ortho- and meta-isomers can be formed. core.ac.uk The regioselectivity is governed by both steric and electronic factors. The bulky nature of the acylium ion intermediate and the biphenyl substrate sterically disfavors attack at the ortho-positions. Electronically, the phenyl substituent directs incoming electrophiles to the ortho- and para-positions, with the para-position being more accessible.

Another potential side reaction is di-acylation, although this is generally minimized because the introduction of the deactivating acyl group makes the product less susceptible to further electrophilic attack than the starting biphenyl. organic-chemistry.org However, under forcing conditions with excess acylating agent and catalyst, di-acylated products such as 4,4'-diacetyl-3,3'-dimethylbiphenyl can be formed in significant yields. core.ac.uk

To enhance the yield of this compound, it is crucial to control the stoichiometry of the reactants and the catalyst, as well as the reaction temperature and time. The "Perrier addition procedure," where the acyl chloride and Lewis acid are pre-mixed before the addition of the aromatic substrate, can sometimes lead to improved yields and selectivity. core.ac.uk Careful control of the reaction temperature is also important, as higher temperatures can sometimes lead to the formation of undesired byproducts.

Suzuki-Miyaura Coupling Approaches for Biphenyl Moiety Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. harvard.edu This methodology offers a viable alternative to Friedel-Crafts acylation for the synthesis of this compound. Two primary retrosynthetic disconnections are possible:

Coupling of a phenyl boronic acid derivative with a 4-halopropiophenone.

Coupling of a 4-propionylphenylboronic acid derivative with a halobenzene.

Both approaches rely on the same fundamental catalytic cycle, which involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to afford the biphenyl product and regenerate the palladium(0) catalyst.

A variety of palladium catalysts and ligands have been successfully employed in Suzuki-Miyaura couplings for the synthesis of substituted biphenyls. The choice of catalyst and ligand system is critical for achieving high yields and turnover numbers, especially when dealing with sterically hindered or electronically challenging substrates.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The ligands play a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines, are frequently used. thieme-connect.com More recently, N-heterocyclic carbene (NHC) based palladium catalysts have shown excellent activity and stability in a range of cross-coupling reactions, including those involving aryl ketones. organic-chemistry.org

The reaction conditions, including the choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF/water mixtures), must be optimized for each specific substrate combination to achieve optimal results. mdpi.comorganic-chemistry.org

The following table summarizes various palladium catalyst systems used in Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives.

| Palladium Catalyst | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | K₃PO₄ | 1,4-Dioxane | Good yields | mdpi.com |

| Pd₂(dba)₃ | - | 4-bromobenzoyl chloride | Phenylboronic acid | K₂CO₃ | Toluene | - | mdpi.com |

| Pd(OAc)₂ | PCy₃ | Aryl triflates | Arylboronic acids | - | - | - | thieme-connect.com |

| [(NHC)Pd(allyl)Cl] | NHC | Aryl chlorides | Organoboron compounds | - | - | High conversions |

A key aspect of the Suzuki-Miyaura approach is the availability of the required boronic acid precursors. For the synthesis of this compound, this would involve either the synthesis of 4-halopropiophenones or 4-propionylphenylboronic acid.

Synthesis of 4-Halopropiophenones: 4-Bromopropiophenone is a key intermediate that can be synthesized from bromobenzene (B47551) through Friedel-Crafts acylation with propionyl chloride. However, this reaction can produce a mixture of ortho, meta, and para isomers, necessitating purification. google.com An alternative approach involves the bromination of propiophenone, though this can also lead to mixtures of products. A method for the synthesis of p-bromopropiophenone involves the reaction of bromobenzoic acid with propionic acid using a composite catalyst, followed by decarboxylation, achieving yields of over 77%. google.com

Synthesis of 4-Propionylphenylboronic Acid: The synthesis of functionalized phenylboronic acids can be achieved through several methods. One common route involves the reaction of an arylmagnesium or aryllithium reagent (formed from the corresponding aryl halide) with a trialkyl borate, followed by acidic workup. nih.gov For the synthesis of 4-propionylphenylboronic acid, this would require a starting material such as 4-bromopropiophenone. The ketone functionality would need to be protected during the formation of the Grignard or organolithium reagent to prevent side reactions. Alternatively, palladium-catalyzed borylation of an aryl halide with a diboron (B99234) reagent is another powerful method for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids. nih.gov

Novel and Emerging Synthetic Techniques for this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of innovative strategies that can be applied to the synthesis of this compound. These techniques are designed to enhance reaction efficiency and sustainability.

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, is a burgeoning area of research. This approach avoids the lengthy separation processes and purification of intermediate chemical compounds, thereby saving time and resources. While specific one-pot syntheses for this compound are not extensively documented in peer-reviewed literature, the principles of one-pot reactions can be applied to its synthesis.

A hypothetical one-pot synthesis of this compound could involve the in-situ formation of biphenyl from a suitable precursor, followed by a subsequent Friedel-Crafts acylation. For instance, a Suzuki-Miyaura cross-coupling reaction to form the biphenyl ring could be followed by the introduction of an acylating agent and a Lewis acid catalyst in the same reaction vessel. The success of such a one-pot process would hinge on the compatibility of the catalysts and reaction conditions for both the cross-coupling and acylation steps.

The development of robust catalysts that can facilitate multiple distinct transformations under similar conditions is a key area of research in this field. The table below outlines a conceptual one-pot synthesis, highlighting the potential reactants and catalysts.

| Step | Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid | Bromobenzene | Palladium catalyst, Base | Biphenyl |

| 2 | Friedel-Crafts Acylation | Biphenyl (in-situ) | Propionyl chloride | Lewis Acid (e.g., AlCl₃) | This compound |

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in synthetic chemistry. These reactions are often performed in the absence of a solvent (solid-state) or with minimal amounts of liquid (liquid-assisted grinding), which significantly reduces their environmental impact. Ball milling is a common technique used in mechanochemical synthesis, where the reactants and a catalyst are placed in a container with grinding media (balls) and subjected to high-energy shaking.

While the direct mechanochemical synthesis of this compound from biphenyl and a propionylating agent has not been specifically reported, the feasibility of such a reaction is strongly supported by studies on similar systems. For instance, the solvent-free mechanochemical ball milling method has been successfully employed for the Friedel-Crafts acylation of biphenyl with phthalic anhydride in the presence of aluminum chloride to produce biphenyl-4-carbonyl-benzoic acid. nih.gov This demonstrates that the biphenyl substrate is amenable to mechanochemical acylation.

A plausible mechanochemical route for the synthesis of this compound would involve the milling of solid biphenyl, a solid acylating agent (such as a propionic anhydride-impregnated solid support), and a solid Lewis acid catalyst. The mechanical energy provided by the milling process would facilitate the intimate mixing of the reactants and the catalyst, promoting the reaction in the solid state.

The table below details a proposed mechanochemical synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Technique | Potential Advantages |

| Biphenyl | Propionic anhydride | Aluminum chloride (AlCl₃) | Ball Milling | Solvent-free, reduced reaction time, potentially higher yields, simplified work-up |

The primary advantages of a mechanochemical approach include the elimination of bulk solvents, which are often hazardous and costly to dispose of, and the potential for shorter reaction times and increased product yields. d-nb.info Furthermore, solid-state reactions can sometimes lead to different product selectivities compared to their solution-phase counterparts.

Advanced Reaction Chemistry and Mechanistic Investigations of 4 Propionylbiphenyl

Oxidative Transformations of the Propionyl Moiety and Biphenyl (B1667301) System

The propionyl group of 4-propionylbiphenyl is susceptible to various oxidative transformations, with the Baeyer-Villiger oxidation being a prominent example. Additionally, while the biphenyl system is generally stable, under harsh conditions, oxidative degradation can occur.

One of the most significant oxidative transformations of ketones like this compound is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. wikipedia.org

For this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom on either side of the carbonyl group. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the two groups are a 4-biphenylyl group (an aryl group) and an ethyl group (a primary alkyl group). Based on the established migratory preferences, the 4-biphenylyl group has a higher migratory aptitude than the ethyl group.

Therefore, the selective oxidation of this compound with a peroxyacid is expected to yield 4-biphenylyl propanoate .

| Reactant | Reagent | Predicted Major Product |

|---|---|---|

| This compound | Peroxyacid (e.g., mCPBA) | 4-Biphenylyl propanoate |

The mechanism of the Baeyer-Villiger oxidation proceeds through a Criegee intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by a concerted rearrangement where the migrating group (in this case, the 4-biphenylyl group) moves from the carbon to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond of the peroxyacid and departure of a carboxylate anion. wikipedia.org Subsequent deprotonation of the resulting oxonium ion yields the final ester product.

Byproducts in this reaction are primarily derived from the peroxyacid used. For instance, if mCPBA is used as the oxidant, meta-chlorobenzoic acid will be formed as a byproduct. Incomplete reactions or side reactions could potentially lead to small amounts of other oxidation products, although the Baeyer-Villiger oxidation is generally a high-yielding and selective reaction.

Reductive Conversions of the Carbonyl Group

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the choice of reducing agent and reaction conditions.

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(biphenyl-4-yl)propan-1-ol , can be achieved using a variety of chemoselective reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its greater functional group tolerance. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas, is also an effective method for this reduction.

For the complete reduction of the carbonyl group to a methylene group, yielding 4-propylbiphenyl (B80277) , more forcing conditions are required. Two classical methods for this deoxygenation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in

Wolff-Kishner Reduction : This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgbyjus.com It is suitable for substrates that are sensitive to acidic conditions. adichemistry.com

| Reactant | Reaction Type | Reagents | Product |

|---|---|---|---|

| This compound | Reduction to Alcohol | NaBH₄ or LiAlH₄ or H₂/Catalyst | 1-(Biphenyl-4-yl)propan-1-ol |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) | 4-Propylbiphenyl |

The reduction of the prochiral ketone, this compound, to the corresponding alcohol, 1-(biphenyl-4-yl)propan-1-ol, results in the formation of a new chiral center. Consequently, the product is a racemic mixture of (R)- and (S)-enantiomers. The use of achiral reducing agents like NaBH₄ or LiAlH₄ will produce this racemic mixture.

To achieve a stereoselective reduction, a chiral reducing agent or a chiral catalyst is necessary. Asymmetric reduction of ketones is a well-established field in organic synthesis, and various methods can be employed. These include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands). The choice of the chiral catalyst or reagent determines which enantiomer of the alcohol is formed preferentially.

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl System

The biphenyl system of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic properties of the existing substituents.

In electrophilic aromatic substitution, the propionyl group is a deactivating, meta-directing group for the phenyl ring to which it is attached (ring A). Conversely, the phenyl group (ring B) is an activating, ortho-, para-directing group for ring A, and similarly, the substituted phenyl ring (ring A) is an activating, ortho-, para-directing group for ring B.

For electrophilic attack, the phenyl ring not bearing the propionyl group (ring B) is more activated towards substitution than the ring bearing the deactivating propionyl group (ring A). Therefore, electrophilic substitution is expected to occur preferentially on ring B. Within ring B, substitution will be directed to the ortho and para positions relative to the point of attachment to ring A. Due to steric hindrance at the ortho positions, the para position (4'-position) is generally the most favored site for substitution.

Common electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid would be expected to yield primarily 4'-nitro-4-propionylbiphenyl .

Halogenation : Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely produce 4'-bromo-4-propionylbiphenyl or 4'-chloro-4-propionylbiphenyl , respectively.

Friedel-Crafts Acylation/Alkylation : These reactions, catalyzed by a Lewis acid, would also be expected to occur at the 4'-position of the unsubstituted phenyl ring. unacademy.comchemguide.co.uk

Nucleophilic aromatic substitution on the biphenyl system of this compound is generally difficult as the rings are not sufficiently electron-deficient. For such reactions to occur, the presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to a good leaving group (like a halide) is typically required to activate the ring towards nucleophilic attack. chemistrysteps.com Therefore, this compound itself is unlikely to undergo nucleophilic aromatic substitution under standard conditions. However, if a derivative, for example, a halogenated derivative with the halogen on the same ring as the propionyl group, were used, nucleophilic substitution might be possible under forcing conditions, with the propionyl group providing some activation.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4'-Nitro-4-propionylbiphenyl |

| Bromination | Br₂, FeBr₃ | 4'-Bromo-4-propionylbiphenyl |

| Chlorination | Cl₂, AlCl₃ | 4'-Chloro-4-propionylbiphenyl |

Compound Names

| Compound Name |

|---|

| 1-(Biphenyl-4-yl)propan-1-ol |

| 4-Biphenylyl propanoate |

| 4-Bromo-4-propionylbiphenyl |

| 4-Chloro-4-propionylbiphenyl |

| 4-Nitro-4-propionylbiphenyl |

| This compound |

| 4-Propylbiphenyl |

| Hydrazine |

| Lithium aluminum hydride |

| meta-Chloroperoxybenzoic acid |

| Palladium on carbon |

| Platinum oxide |

| Potassium hydroxide |

| Raney nickel |

| Sodium borohydride |

| Zinc amalgam |

Regioselectivity and Electronic Effects of the Propionyl Group

The propionyl group, a type of acyl group, exerts a significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the biphenyl scaffold. This influence stems from a combination of inductive and resonance effects. wikipedia.orgorganicchemistrytutor.com

The carbonyl moiety of the propionyl group is strongly electron-withdrawing. Through an inductive effect (-I), the electronegative oxygen atom pulls electron density away from the phenyl ring to which it is directly attached (Ring A). Concurrently, a powerful resonance effect (-M) further delocalizes the π-electrons of the aromatic ring onto the carbonyl oxygen.

These combined electronic effects have two major consequences:

Deactivation of the Substituted Ring : The withdrawal of electron density makes Ring A less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. Acyl groups are classified as moderately deactivating groups. organicchemistrytutor.com

Meta-Direction : The deactivating influence is most pronounced at the ortho and para positions of Ring A due to resonance structures that place a partial positive charge at these locations. Consequently, electrophilic attack is directed to the meta positions (C3 and C5), where the electron density is comparatively higher.

For the second, unsubstituted phenyl ring (Ring B), the directing effects are different. The entire 4-propionylphenyl substituent acts on Ring B. While the substituent as a whole is deactivating, electrophilic substitution is far more likely to occur on Ring B than on the strongly deactivated Ring A. The 4-propionylphenyl group directs incoming electrophiles to the ortho (C2') and para (C4') positions of Ring B. This is because the primary site of deactivation is Ring A, and the electronic effects on the distal ring are less pronounced, making it the more favorable site for reaction. For instance, in nitration reactions of substituted biphenyls, substitution predominantly occurs on the unsubstituted ring.

Influence of Catalysts on Substitution Patterns

In electrophilic aromatic substitution reactions, particularly Friedel-Crafts reactions, catalysts play a pivotal role not just in enabling the reaction but also in potentially influencing the substitution pattern. nih.govorganic-chemistry.org The most common catalysts for these reactions are Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

In the context of this compound, a key consideration is that the product of an acylation, a ketone, is a moderate Lewis base. This ketone can form a relatively stable complex with the Lewis acid catalyst. wikipedia.org For example, the carbonyl oxygen of the propionyl group can coordinate with AlCl₃. This complexation enhances the electron-withdrawing nature of the propionyl group, further deactivating the substituted ring (Ring A) to subsequent electrophilic attack.

This strong deactivation by the catalyst-ketone complex has a practical benefit: it effectively prevents polysubstitution on the first ring. organic-chemistry.org Once one propionyl group is attached to the biphenyl system, the resulting this compound-catalyst complex is significantly less reactive, ensuring that monoacylation is the primary outcome.

The choice of catalyst can modulate this effect. A very strong Lewis acid like AlCl₃ will form a strong complex, leading to powerful deactivation. A milder Lewis acid, such as ZnCl₂, or a Brønsted acid catalyst might be used under certain conditions, potentially altering the reactivity and selectivity profile, although typically stoichiometric amounts of strong Lewis acids are required for Friedel-Crafts acylation. wikipedia.org

Metal-Catalyzed Coupling Reactions Involving this compound and its Derivatives

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to build complex molecular architectures. For this compound, these reactions are essential for introducing further structural diversity and functionality, typically by using a halogenated derivative (e.g., 4'-bromo-4-propionylbiphenyl) as a substrate.

C-C Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are paramount for forming new carbon-carbon bonds, allowing for the extension of the biphenyl framework or the attachment of various alkyl, alkenyl, or alkynyl groups.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. wikipedia.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups, including ketones. A 4'-halo-4-propionylbiphenyl derivative can be readily coupled with various aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures.

Stille Coupling : The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.orglibretexts.org A key advantage is the tolerance of numerous functional groups and the stability of the organostannane reagents. thermofisher.com However, a significant drawback is the toxicity of the tin compounds. wikipedia.org

Negishi Coupling : This powerful reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgsynarchive.com Organozinc compounds are more reactive than their boron or tin counterparts, which can lead to faster reactions under milder conditions. organic-chemistry.org The Negishi coupling is highly effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

| Reaction Name | Aryl Halide Substrate | Coupling Partner | Typical Catalyst System | Illustrative Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4'-Bromo-4-propionylbiphenyl | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Propionyl-1,1':4',1''-terphenyl |

| Stille Coupling | 4'-Iodo-4-propionylbiphenyl | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-Propionyl-4'-vinylbiphenyl |

| Negishi Coupling | 4'-Bromo-4-propionylbiphenyl | Ethylzinc chloride | Pd(dppf)Cl₂ | 4'-Ethyl-4-propionylbiphenyl |

C-Heteroatom Coupling Reactions for Functionalization

Beyond C-C bonds, introducing heteroatoms like nitrogen, oxygen, or sulfur can dramatically alter the properties of the molecule. Palladium- and copper-catalyzed reactions are the primary methods for these transformations.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most versatile methods for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction provides a direct route to synthesize amino-derivatives of this compound, which are valuable intermediates.

Ullmann Condensation : The Ullmann reaction, traditionally a copper-catalyzed process, is used to form C-O, C-S, and C-N bonds. wikipedia.org While it often requires harsher conditions than palladium-catalyzed methods, modern variations with specialized ligands have improved its scope and mildness. wikipedia.org It is particularly useful for synthesizing aryl ethers (C-O coupling) and aryl thioethers (C-S coupling) from aryl halides and alcohols or thiols, respectively.

| Reaction Name | Aryl Halide Substrate | Coupling Partner | Typical Catalyst System | Illustrative Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4'-Bromo-4-propionylbiphenyl | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 4'-Anilino-4-propionylbiphenyl |

| Ullmann C-O Coupling | 4'-Iodo-4-propionylbiphenyl | Phenol | CuI, 1,10-Phenanthroline, Cs₂CO₃ | 4'-Phenoxy-4-propionylbiphenyl |

| Ullmann C-S Coupling | 4'-Bromo-4-propionylbiphenyl | Thiophenol | CuI, L-Proline, K₂CO₃ | 4'-(Phenylthio)-4-propionylbiphenyl |

Derivatization and Analog Synthesis from the 4 Propionylbiphenyl Scaffold

Synthesis of Biphenyl (B1667301) Derivatives with Modified Propionyl Chains

The propionyl group (-CO-CH₂-CH₃) of 4-propionylbiphenyl is a key site for chemical manipulation, enabling the synthesis of a wide array of analogs. The carbonyl moiety and the adjacent alpha- and beta-carbons can undergo various transformations to introduce new functional groups and alter the physicochemical properties of the parent molecule.

Key modifications focus on reactions of the ketone and the alkyl chain. The carbonyl group can be reduced to a secondary alcohol (1-(biphenyl-4-yl)propan-1-ol), providing a center for esterification or etherification. Further reactions can introduce unsaturation or replace the hydroxyl group. The alpha- and beta-positions of the propionyl chain can also be functionalized, for instance, through halogenation followed by nucleophilic substitution, to introduce amines, azides, or other moieties. Such modifications are instrumental in creating libraries of compounds for various research applications.

| Reaction Type | Reagents/Conditions | Resulting Structure/Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol (-CH(OH)-CH₂-CH₃) | Esterification, Etherification, Dehydration |

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid (biphenyl-4-carboxylic acid) | Amide formation, Ester formation |

| Alpha-Halogenation | N-Bromosuccinimide (NBS) or Br₂ | α-halo ketone (-CO-CH(Br)-CH₃) | Nucleophilic substitution (e.g., with amines, azides) |

| Condensation Reactions | Aldehydes/ketones (Aldol) or Formaldehyde/amines (Mannich) | α,β-unsaturated ketone or β-amino ketone | Michael addition, Cyclization |

Incorporation of this compound into Macrocyclic and Polymeric Architectures

The biphenyl unit is a common building block in the synthesis of macrocycles and polymers due to its rigid and linear geometry. mdpi.com this compound can be utilized as a monomer or a precursor to a monomer for creating large, complex architectures.

For macrocyclization, the this compound scaffold can be functionalized at both ends to create a linear precursor that can undergo an intramolecular cyclization reaction. researchgate.netnih.govrsc.org For example, introducing a reactive group such as an ethynyl (B1212043) moiety onto the second phenyl ring allows for coupling reactions, like the Hay coupling, to form π-conjugated macrocycles. researchgate.netnih.govrsc.org The propionyl group can be retained as a functional handle on the final macrocycle or modified to participate in the cyclization itself.

In polymer synthesis, bifunctional biphenyl derivatives are necessary. This compound can be converted into a di-functional monomer suitable for step-growth polymerization. For instance, the biphenyl core could be dihydroxylated, and the propionyl group could be converted to a carboxylic acid. The resulting hydroxy-carboxy functionalized monomer could then be used in polyester (B1180765) synthesis. Alternatively, free radical polymerization of vinyl-functionalized biphenyl monomers can produce polymers with biphenyl pendants. researchgate.net

| Architecture | Synthetic Strategy | Modification of this compound | Example Polymer/Macrocycle Type |

|---|---|---|---|

| Macrocycle | Intramolecular Coupling (e.g., Hay, Glaser) | Introduction of terminal reactive groups (e.g., alkynes) on the biphenyl scaffold. | Arylene-ethynylene Macrocycles researchgate.netnih.govrsc.org |

| Macrocycle | Modular Friedel–Crafts Alkylation | Use as a linking unit between other aromatic modules. mdpi.com | Biphenarenes mdpi.com |

| Linear Polymer | Step-Growth Polymerization | Conversion to a bifunctional monomer (e.g., diol, dicarboxylic acid, or amino-acid). | Polyesters, Polyamides |

| Linear Polymer | Chain-Growth Polymerization (e.g., RAFT, ATRP) | Introduction of a polymerizable group (e.g., vinyl, methacrylate) to the biphenyl ring. researchgate.netscirp.orgmdpi.commdpi.com | Poly(vinylbiphenyl) derivatives researchgate.net |

Development of Hybrid Molecules with Biphenyl-Propionyl Units

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. nih.govmdpi.com This approach aims to create compounds with improved affinity, dual modes of action, or better pharmacokinetic profiles. The this compound scaffold can be integrated into hybrid molecules, where it may serve as a rigid spacer, a recognition element, or a bioactive component itself.

The synthesis of such hybrids typically involves modifying the propionyl chain to create a linker for covalent attachment to another molecule. For example, the ketone can be reduced to an alcohol and converted into a leaving group to alkylate a nucleophilic partner. Alternatively, conversion of the propionyl group to a carboxylic acid allows for standard amide or ester bond formation, linking the biphenyl unit to amino acids, peptides, or other amine- or alcohol-containing drugs. Examples in the literature describe the synthesis of hybrids combining biphenyl moieties with chalcones or quinolines, demonstrating the feasibility of this approach. researchgate.net

| Hybrid Partner Class | Linking Chemistry | Propionyl Group Modification | Potential Hybrid Structure |

|---|---|---|---|

| Peptides/Amino Acids | Amide bond formation | Oxidation to carboxylic acid | Biphenyl-CONH-Peptide |

| Heterocycles (e.g., Triazoles) | Click Chemistry (Huisgen cycloaddition) | Conversion to terminal alkyne or azide | Biphenyl-Linker-Triazole-Heterocycle |

| Chalcones | Aldol Condensation | Use as the ketone component with an aromatic aldehyde. | Biphenyl-Propenone-Aryl researchgate.net |

| Bioactive Alcohols/Phenols | Ether linkage | Reduction to alcohol, followed by activation (e.g., tosylation) and substitution. | Biphenyl-O-Drug |

Catalysis Research in 4 Propionylbiphenyl Chemistry

Homogeneous Catalysis for Synthetic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high reactivity and selectivity for the synthesis of 4-propionylbiphenyl and its precursors. Key approaches include Lewis acid-catalyzed acylation and transition metal-catalyzed cross-coupling reactions.

Lewis Acid Catalysis in Acylation Reactions

The introduction of the propionyl group onto the biphenyl (B1667301) backbone is commonly achieved through Friedel-Crafts acylation. This reaction utilizes a Lewis acid catalyst to activate an acylating agent, which then reacts with the aromatic biphenyl ring. nih.gov

The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to the acylating agent, typically propionyl chloride or propionic anhydride (B1165640), to form a highly electrophilic acylium ion. nih.gov This intermediate is then attacked by the electron-rich biphenyl molecule to form the this compound product. The choice of Lewis acid and reaction conditions can significantly influence the yield and isomeric selectivity of the acylation.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Biphenyl

| Lewis Acid Catalyst | Acylating Agent | Solvent | Typical Outcome |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Propionyl chloride | Dichloromethane | High conversion, potential for catalyst deactivation by moisture. nih.gov |

Research in this area focuses on developing milder and more efficient Lewis acid catalysts to overcome some of the drawbacks of traditional catalysts like AlCl₃, such as its hygroscopic nature and the generation of corrosive byproducts.

Transition Metal Catalysis (e.g., Palladium) in Cross-Coupling Reactions

The synthesis of the biphenyl scaffold itself is a critical step and is often accomplished using transition metal-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. thermofisher.cn Palladium-catalyzed reactions, in particular, are widely employed. nih.gov

The Suzuki-Miyaura cross-coupling is a prominent method, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netustc.edu.cn For synthesizing a precursor to this compound, this could involve coupling a phenylboronic acid with a 4-halogenated propiophenone. Other notable cross-coupling reactions include the Negishi (using organozinc reagents) and Hiyama (using organosilicon reagents) couplings, which also demonstrate broad applicability in forming biaryl structures. nih.govmdpi.com

The catalytic cycle for these palladium-catalyzed reactions generally proceeds through three fundamental steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid) is transferred to the palladium(II) complex. nih.govmdpi.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the biphenyl product and regenerating the active palladium(0) catalyst. nih.govmdpi.com

Efforts to improve these reactions include the development of highly active palladium catalysts that can function at low loadings and the use of more cost-effective metals like nickel and iron as alternatives to palladium. nih.gov

Heterogeneous Catalysis and Solid-Supported Systems

To address the challenges associated with catalyst separation and recycling in homogeneous systems, research has increasingly turned to heterogeneous catalysis. Immobilizing active catalytic species on solid supports combines the high reactivity of homogeneous catalysts with the practical benefits of heterogeneous systems. d-nb.info

Design and Characterization of Solid-Supported Catalysts

The design of effective solid-supported catalysts involves anchoring a catalytically active species, such as palladium nanoparticles or a Lewis acidic site, onto a stable, high-surface-area support. d-nb.inforesearchgate.net Common support materials include silica (B1680970), magnetic nanoparticles (e.g., Fe₃O₄), and various carbon nanostructures like graphene oxide. researchgate.net

The synthesis of these materials can be achieved through methods like impregnation-reduction or covalent functionalization. researchgate.net Characterization is crucial to confirm the structure and properties of the catalyst and typically involves a suite of analytical techniques:

Electron Microscopy (TEM, SEM): To visualize the size, morphology, and dispersion of the catalytic nanoparticles on the support. researchgate.net

X-ray Diffraction (XRD): To determine the crystalline structure of the catalyst and support. researchgate.net

Spectroscopy (FT-IR, UV-Vis): To identify functional groups and confirm the successful immobilization of the catalyst. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the catalyst. researchgate.net

Recent designs also include supported ionic liquid phase (SILP) catalysts, which can enhance catalyst activity and stability. mdpi.com Solid acid catalysts, such as sulfonic acids immobilized on silica or zirconia, are also being developed as alternatives for acylation reactions. scispace.comnih.gov

Recyclability and Reusability Studies of Catalytic Systems

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is critical for developing sustainable and economically viable chemical processes. mdpi.com Recyclability studies are a standard part of catalyst evaluation.

Typically, the catalyst is separated from the reaction mixture after completion—often by simple filtration or, in the case of magnetic supports, by using an external magnet. researchgate.net The recovered catalyst is then washed, dried, and used in subsequent reaction cycles. The performance of the catalyst is monitored across multiple runs to assess its stability and any potential decrease in activity, which could be due to leaching of the active metal or fouling of the catalyst surface. scispace.com

Table 2: Recyclability of a Fe₃O₄-Supported Palladium Catalyst in Hiyama Cross-Coupling

| Cycle | Conversion (%) |

|---|---|

| 1 | >98 |

| 2 | >98 |

| 3 | >98 |

| 4 | >98 |

| 5 | >98 |

Data based on findings for similar systems, demonstrating that catalytic activity can remain unchanged after five cycles. mdpi.com

Many studies report that well-designed supported catalysts can be reused for five or more cycles without a significant drop in performance, highlighting their robustness. mdpi.comresearchgate.netresearchgate.net

Mechanistic Insights into Catalytic Cycles and Active Site Requirements

A thorough understanding of the reaction mechanism is essential for the rational design of improved catalysts and for optimizing reaction conditions. manchester.ac.uk Mechanistic studies in the context of this compound synthesis explore the intricate details of the catalytic cycles involved in both acylation and cross-coupling reactions.

For Lewis acid-catalyzed acylations, the key mechanistic question often revolves around the nature of the active electrophile—whether it is a polarized complex between the Lewis acid and the acyl chloride or a free acylium ion. nih.gov The structure of the Lewis acid and its interaction with the substrate dictate the active site requirements for efficient catalysis.

In palladium-catalyzed cross-coupling, mechanistic investigations focus on the kinetics and thermodynamics of each step in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). researchgate.net Studies may employ techniques such as kinetic monitoring and computational methods like Density Functional Theory (DFT) to map the energy profile of the reaction pathway. researchgate.net These studies help to identify the rate-determining step and understand how the structure of the ligands coordinated to the palladium center influences catalyst activity and stability. For example, the electronic properties and steric bulk of phosphine (B1218219) ligands can be tuned to accelerate the reductive elimination step or stabilize the active catalytic species. This fundamental understanding allows for the targeted development of catalysts with enhanced performance for the synthesis of biphenyl derivatives. ustc.edu.cn

Computational Chemistry and Theoretical Studies of 4 Propionylbiphenyl

Electronic Structure Analysis and Quantum Chemical Calculations

Electronic structure calculations, often referred to as quantum chemistry, use quantum mechanics to determine the wavefunctions and energies of electrons in a molecule. northwestern.eduornl.gov These calculations provide fundamental insights into the electronic properties of 4-Propionylbiphenyl, such as charge distribution, molecular orbitals (e.g., HOMO and LUMO), and spectroscopic properties. mdpi.comnorthwestern.eduitu.edu.tr Density Functional Theory (DFT) is a widely used quantum mechanical method for such analyses, offering a balance between accuracy and computational cost. mdpi.comornl.govmpg.de By solving the Schrödinger equation, even with approximations for electron-electron interactions, these methods can predict properties that are difficult to obtain experimentally. northwestern.eduornl.gov Analyzing the electronic structure can help explain the molecule's reactivity and predict how it might behave in chemical reactions. itu.edu.tr

Prediction of Reaction Pathways and Transition State Analysis

Computational methods are vital for identifying and understanding chemical reaction pathways. nih.govqcware.com For this compound, theoretical studies can predict how it might react by mapping out the energy changes along a reaction coordinate. Transition state analysis is a crucial part of this process, focusing on locating the highest energy point (transition state) along a reaction pathway, which represents the energy barrier that must be overcome for the reaction to occur. nih.govqcware.comacmm.nl Specialized algorithms are used to locate these transition states on the potential energy surface. qcware.com Analyzing the transition state provides information about the molecular geometry and electronic structure at the point of highest energy, offering insights into the reaction mechanism. qcware.com While specific reaction pathways for this compound were not found in the search results, the general methodologies of predicting reaction pathways and analyzing transition states using computational chemistry are well-established and applicable. nih.govqcware.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological or chemical activity. mdpi.comimist.ma For derivatives of this compound, QSAR modeling could be used to predict properties or activities based on their structural variations. This involves calculating various molecular descriptors that capture different aspects of the molecular structure and then using statistical methods to build a model that relates these descriptors to the observed activity. mdpi.comimist.manih.gov QSAR models can be 2D or 3D, depending on the type of descriptors used. mdpi.com These models can be valuable in identifying promising new compounds with desired properties without the need for extensive experimental synthesis and testing. mdpi.comnih.gov While no specific QSAR studies on this compound derivatives were found, the principles and applications of QSAR modeling are widely used in chemistry and are applicable to studying series of related compounds. mdpi.comimist.manih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 4 Propionylbiphenyl Derivatives

Systematic Structural Modification of the Biphenyl (B1667301) and Propionyl Moieties

Modifications to the biphenyl system can include the introduction of various substituents at different positions on either phenyl ring. Studies on biphenyl derivatives have explored the impact of substituents on their activity in various contexts, such as Hsp90 C-terminal inhibition and Glycine (B1666218) Transporter 1 inhibition core.ac.ukacs.org. For instance, SAR studies on biphenyl derivatives as Hsp90 inhibitors revealed that an unsubstituted para-para biphenyl ring system provided optimal conformation for interactions within the binding pocket core.ac.uk. Similarly, investigations into GlyT1 inhibitors based on biphenyl-4-yl triazoles demonstrated that specific substitutions on the phenyl rings influenced activity acs.org.

The propionyl group (CH3CH2CO-) is another key site for modification. Alterations can involve changing the length or branching of the alkyl chain, introducing functional groups, or modifying the carbonyl group. While direct SAR studies specifically on modifications of the propionyl moiety in 4-Propionylbiphenyl were not extensively detailed in the search results, general principles of SAR suggest that such changes would impact factors like lipophilicity, steric bulk, and electronic properties, thereby affecting interactions with biological targets or influencing chemical reactivity. Studies on other ketone-containing compounds, such as peptidyl fluoromethyl ketones, highlight how modifications to the ketone functionality and adjacent groups influence inhibitory potency and selectivity towards enzymes like caspases mdpi.com.

Elucidation of Structural Determinants for Specific Chemical Reactivities

The chemical reactivity of this compound and its derivatives is influenced by the electronic and steric properties imparted by their structure. The presence of the carbonyl group in the propionyl moiety makes it susceptible to reactions such as nucleophilic attack. The biphenyl system can undergo electrophilic aromatic substitution, similar to benzene, with the position and nature of substituents influencing the reactivity and regioselectivity of these reactions rsc.org.

Structural determinants for specific chemical reactivities in biphenyl derivatives have been explored in various synthetic contexts. For example, Suzuki-Miyaura cross-coupling reactions are widely used to synthesize substituted biphenyls, and the efficiency of these reactions can be influenced by the substituents on the aryl halides and boronic acids involved, as well as the catalyst used acs.orggoogle.com.pggoogle.com. The electronic nature of substituents on the biphenyl system can affect the electron density of the rings, influencing their reactivity towards electrophiles or nucleophiles. Steric hindrance, particularly from ortho substituents on the biphenyl rings, can also play a significant role in determining the feasibility and outcome of chemical transformations libretexts.orggovtgirlsekbalpur.com.

While specific detailed research findings on the structural determinants of chemical reactivity solely focused on this compound were not prominently found, the general principles of organic chemistry and the reactivity of similar biphenyl and ketone structures are applicable. The interplay between the biphenyl core and the propionyl group's electronic effects would dictate the reactivity of positions on both moieties.

Correlation of Molecular Structure with Biological Interaction Mechanisms

The biological interaction mechanisms of this compound derivatives are intrinsically linked to their molecular structure. The shape, size, electronic distribution, and the presence of specific functional groups all contribute to how these molecules interact with biological targets such as enzymes, receptors, or proteins. SAR studies in this area aim to identify which structural features are crucial for binding affinity, efficacy, and selectivity.

Research on biphenyl-containing compounds has demonstrated diverse biological activities, including anticancer, antibacterial, and antifungal properties ontosight.ai. SAR studies on various biphenyl derivatives highlight the importance of the substitution pattern and the nature of the substituents for their biological effects. For instance, studies on biphenyl derivatives as Hsp90 inhibitors indicated that the biphenyl core's conformation is optimal for binding, and the addition of specific side chains enhanced activity core.ac.uk. In the context of glycine transporter inhibitors, modifications to a biphenyl-4-yl triazole scaffold led to compounds with improved inhibitory activity and pharmacokinetic properties acs.org.

The propionyl group in this compound can potentially participate in interactions such as hydrogen bonding (through the carbonyl oxygen) or hydrophobic interactions (through the ethyl chain). The position of the propionyl group on the biphenyl core is also likely to be a critical determinant of its interaction with a biological target.

Studies on other classes of compounds containing ketone functionalities or biphenyl scaffolds provide insights into potential interaction mechanisms. For example, peptidyl fluoromethyl ketones act as enzyme inhibitors by targeting cysteine proteases, with the ketone group often involved in forming a covalent or reversible adduct with a cysteine residue in the enzyme's active site mdpi.com. The surrounding peptide or other structural elements guide the molecule to the specific target and influence binding affinity and selectivity mdpi.com. Similarly, substituted biphenyls have been investigated for their effects on sodium channels, where the nature of substituents on the biphenyl system significantly impacted activity acs.org.

While specific detailed biological interaction mechanisms directly involving this compound were not extensively covered in the search results, the SAR principles derived from studies on its derivatives and related compounds provide a framework for understanding how structural modifications can influence their biological activities. The precise mechanism would depend on the specific biological target involved.

Advanced Applications in Materials Science and Engineering

Development of Liquid Crystalline Materials from 4-Propionylbiphenyl Derivatives

The biphenyl (B1667301) core is a common structural motif in liquid crystalline materials, known for promoting the elongated molecular shapes necessary for liquid crystalline phases. ossila.comrsc.org Derivatives of this compound, by incorporating this core structure, can be synthesized to exhibit liquid crystalline properties. ontosight.ai The introduction of different substituents, including variations of the acyl group or additions to the other phenyl ring, can tune the mesogenic (liquid crystal forming) behavior, influencing transition temperatures and the types of liquid crystalline phases (e.g., nematic, smectic) observed. ossila.comrsc.org For instance, studies on biphenyl-based compounds have explored their use in synthesizing liquid crystals. ontosight.ai While direct research specifically on this compound as a liquid crystal former is less prominent in the provided results, its structural relation to known liquid crystal monomers like 4-propylbiphenyl (B80277) boronic acid, which is derived from a related biphenyl structure and used in liquid crystal displays, highlights its potential as a precursor for developing new liquid crystalline materials. google.com The ability to undergo reactions like Suzuki-Miyaura coupling allows for the incorporation of the biphenyl-propionyl unit into larger molecules designed for liquid crystal applications.

Polymer Synthesis and Functionalization Utilizing this compound as an Intermediate

This compound serves as a valuable intermediate in the synthesis of polymers and resins. Its reactive functional group (ketone) and the biphenyl core can be utilized in various polymerization reactions or for the functionalization of pre-existing polymer chains. By incorporating this compound or its modified forms into polymer structures, researchers can aim to impart desired properties to the resulting polymeric materials. The compound's structure can contribute to the thermal stability or mechanical properties of the polymer backbone. Although specific examples of polymers directly synthesized from this compound as a monomer are not detailed in the provided text, its classification as a "Material Building Block" and its use in the production of specialty chemicals and materials, including polymers, underscore its role in polymer science. tcichemicals.com The synthesis of various polymers often involves using functionalized aromatic compounds as monomers or intermediates to achieve specific material characteristics. sigmaaldrich.comrsc.orglcpo.frrsc.orgosaka-u.ac.jp

Fabrication of Specialty Organic Materials with Tunable Properties

The structural versatility of this compound allows for the fabrication of specialty organic materials with properties that can be tailored through chemical modifications. researchgate.net By synthesizing derivatives with different substituents or by incorporating the this compound unit into larger molecular systems, researchers can tune properties such as thermal stability, optical characteristics, and solubility. google.comresearchgate.net The biphenyl core provides a rigid framework, while the propionyl group can be modified or used as an attachment point for other functional moieties. This tunability is essential for developing materials for specific applications, including those requiring precise control over their physical and chemical attributes. researchgate.netresearchgate.net The use of related biphenyl derivatives in creating materials with a wide range of liquid crystal phases exemplifies how structural modifications can lead to tunable properties. rsc.org

Mechanistic Studies in Biological Systems Involving 4 Propionylbiphenyl Derivatives

Ligand-Protein Interaction Mechanisms of 4-Propionylbiphenyl Derivatives

The interaction of small molecules, such as this compound derivatives, with proteins is a fundamental aspect of their biological activity. These interactions, often studied through techniques like molecular docking, can involve the formation of various bonds, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions researchgate.net. Molecular docking aims to predict the preferred orientation and binding affinity of a ligand within a protein's binding pocket ijnc.ir. This computational approach can provide insights into the potential binding modes and critical interactions between a derivative and its target protein ijnc.ir.

Studies on various derivatives have shown that interactions with specific amino acid residues within a protein's active site or binding pocket are crucial for binding affinity and biological potency ijnc.ir. For instance, hydrogen bonds and hydrophobic interactions with non-polar residues are suggested to increase ligand binding affinity ijnc.ir. While direct studies specifically detailing the ligand-protein interaction mechanisms of this compound derivatives were not extensively found, research on other biphenyl (B1667301) or related derivatives highlights the importance of these molecular interactions in mediating biological effects, such as inhibition of enzymes or binding to receptors researchgate.netresearchgate.net.

Enzyme Modulation and Inhibition Pathways

This compound derivatives have shown potential in modulating enzyme activity, including inhibition. Research indicates that the core compound itself can act as a ligand for specific enzymes, thereby modulating their activity . This property is considered valuable in drug discovery and development .

One area where related compounds have shown inhibitory potential is in the context of aldose reductase, an enzyme implicated in diabetic complications . While the direct inhibitory pathways of this compound on specific enzymes require further detailed investigation, the presence of the propionyl group and the biphenyl system provides a scaffold that can be modified to target various enzymes. Studies on other chemical series, such as 4-pyridone derivatives as inhibitors of bacterial enoyl-ACP reductase FabI, illustrate how specific structural motifs can lead to potent enzyme inhibition nih.gov. Similarly, research into substituted imidazole (B134444) derivatives as protein tyrosine phosphatase inhibitors further demonstrates the potential for small molecules to modulate enzyme activity through specific binding interactions google.com.pg. The modulation of enzyme activity by this compound derivatives would likely involve binding to the enzyme's active site or an allosteric site, thereby altering its catalytic rate or regulatory properties.

Cellular Signaling Pathway Modulation

The ability of this compound derivatives to influence cellular signaling pathways is another important aspect of their biological activity. Cellular signaling pathways are complex networks of molecular interactions that govern various cellular processes, including growth, differentiation, and response to stimuli. Modulation of these pathways can have significant biological outcomes.

Investigations of Molecular Targets in Biochemical Assays

Biochemical assays are essential tools for identifying and characterizing the molecular targets of chemical compounds and elucidating their mechanisms of action. Investigations using biochemical assays have indicated that this compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity . The exact molecular targets and pathways influenced by this compound derivatives depend on the specific structural modifications of the derivatives and the biological context .

Biochemical assays can include a range of techniques, such as enzyme activity assays, binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry), and reporter gene assays to assess the impact on signaling pathways. These assays help to quantify the affinity and potency of the interaction between a derivative and its target, and to understand the functional consequences of this interaction. For instance, enzyme inhibition assays can determine the IC₅₀ (half-maximal inhibitory concentration) of a derivative against a specific enzyme. Binding assays can provide information about the thermodynamics and kinetics of the binding event. While specific data from biochemical assays for this compound derivatives were not extensively detailed in the search results, the general principle of using such assays to identify and validate molecular targets is well-established in the field of drug discovery and biological research.

Green Chemistry Principles in the Synthesis and Reactions of 4 Propionylbiphenyl

Atom Economy Maximization in Synthetic Routes

Atom economy is a key green chemistry principle that evaluates the efficiency of a chemical reaction by calculating the proportion of the mass of the reactants that is incorporated into the final desired product. Current time information in Knoxville, TN, US.nih.gov Maximizing atom economy minimizes waste generation at the source, aligning with the primary goal of green chemistry: preventing waste rather than treating or cleaning it up. Current time information in Knoxville, TN, US.

Traditional synthetic routes may involve reactions that produce significant amounts of by-products, leading to low atom economy. For example, a patent discussing the synthesis of 4-bromo-4'-propylbiphenyl, a related biphenyl (B1667301) derivative, highlights that older processes involving halogen-lithium exchange and reaction with iodopropane had low atom economy, resulting in total yields of only 20-30%. fishersci.co.uk A newer synthesis process for this derivative is reported to achieve a higher total yield of 57%, indicating improved atom economy by avoiding harsh conditions and toxic reagents. fishersci.co.uk

While specific atom economy calculations for various 4-propionylbiphenyl synthetic routes were not extensively detailed in the provided information, the general synthesis often involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a catalyst like aluminum trichloride. nih.govfishersci.com Evaluating and optimizing such acylation reactions for maximum atom economy would involve considering alternative reagents or catalytic systems that reduce the formation of stoichiometric by-products (e.g., the aluminum salts generated from AlCl₃).

Solvent-Free and Reduced-Solvent Methodologies

The use of solvents in chemical synthesis often accounts for a significant portion of the waste generated. Current time information in Knoxville, TN, US.nih.gov Green chemistry advocates for the reduction or elimination of solvent use, or the replacement of hazardous solvents with safer, more environmentally friendly alternatives. Current time information in Knoxville, TN, US. Solvent-free or reduced-solvent methodologies can lead to simpler work-ups, lower energy consumption for solvent removal, and reduced environmental impact.

Techniques such as microwave-assisted organic synthesis (MAOS) and mechanochemical synthesis can facilitate reactions in the absence of or with reduced amounts of conventional solvents. uni.luuni.lu While a specific solvent-free synthesis of this compound was not detailed, the application of these techniques to biphenyl chemistry suggests potential for reduced solvent use. For instance, microwave irradiation can sometimes enable solventless reactions. uni.lu Mechanochemical synthesis, often involving grinding solid reactants, can be performed neat (solvent-free) or with only a small amount of liquid additive (liquid-assisted grinding).

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry due to its ability to significantly reduce reaction times, increase yields, and sometimes enhance product purity compared to conventional heating methods. uni.lu Microwave heating efficiently transfers energy directly to the reaction mixture, leading to rapid and uniform heating.

While direct examples of MAOS specifically for the synthesis of this compound were not found, microwave irradiation has been successfully applied to other reactions involving biphenyl derivatives. For example, microwave-assisted Suzuki cross-coupling reactions, commonly used to form biaryl bonds, have been conducted in aqueous media with recyclable catalysts under microwave irradiation, demonstrating improved yields and drastically shorter reaction times compared to thermal methods.

Table 1 illustrates the potential benefits of microwave irradiation in terms of reaction time and yield for a Suzuki coupling reaction involving a methoxy-biphenyl derivative:

| Heating Method | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time | Yield (%) | TON | TOF (h⁻¹) |

| Thermal | 5.1 × 10⁻³ | NaHCO₃ | EtOH/H₂O (1:1) | 80 | 2 h | 90 | 9411 | 4705 |

| Microwave | 5.1 × 10⁻³ | NaHCO₃ | EtOH/H₂O (1:1) | 80 | 10 min | 97 | 11764 | 70584 |

Data extracted from a study on microwave-assisted Suzuki cross-coupling of a methoxy-biphenyl derivative.

This data highlights the potential of MAOS to accelerate reactions and improve yields in biphenyl chemistry, principles that could potentially be applied to the synthesis or reactions of this compound to enhance efficiency and reduce reaction times.